6-Diazo-5-oxo-L-norleucylglycine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Diazo-5-oxo-L-norleucylglycine is synthesized through a series of enzymatic reactions starting from lysine. The biosynthesis involves three key enzymes in bacteria
Industrial Production Methods
Industrial production methods for this compound are not widely established due to its limited commercial use. the compound can be produced in laboratory settings using bacterial fermentation techniques .
Chemical Reactions Analysis
Types of Reactions
6-Diazo-5-oxo-L-norleucylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed information on the oxidation products is limited.
Substitution: The diazo group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions vary depending on the desired reaction and product .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
6-Diazo-5-oxo-L-norleucylglycine has several scientific research applications, including:
Mechanism of Action
6-Diazo-5-oxo-L-norleucylglycine exerts its effects by inhibiting enzymes that utilize glutamine. It enters the catalytic centers of these enzymes due to its structural similarity to glutamine and inhibits them by covalent binding, specifically through alkylation . This inhibition disrupts various metabolic pathways, leading to cytotoxic effects, particularly in rapidly proliferating cells such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
Azotomycin: Another glutamine antagonist that has shown significant activity in colorectal cancer.
Methionine Sulfoximine: An inhibitor of glutamine synthetase, used in various biochemical studies.
Acivicin: A glutamine analogue that inhibits several glutamine-utilizing enzymes.
Uniqueness
6-Diazo-5-oxo-L-norleucylglycine is unique due to its broad-spectrum inhibition of glutamine-utilizing enzymes and its potential as an anticancer agent. Unlike other similar compounds, it has been studied extensively for its ability to inhibit multiple enzymes involved in nucleotide synthesis, making it a valuable tool in cancer research .
Properties
CAS No. |
78081-74-0 |
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Molecular Formula |
C8H12N4O4 |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
2-[[(2S)-2-amino-6-diazo-5-oxohexanoyl]amino]acetic acid |
InChI |
InChI=1S/C8H12N4O4/c9-6(2-1-5(13)3-12-10)8(16)11-4-7(14)15/h3,6H,1-2,4,9H2,(H,11,16)(H,14,15)/t6-/m0/s1 |
InChI Key |
GNSIJCXAFXFECO-LURJTMIESA-N |
Isomeric SMILES |
C(CC(=O)C=[N+]=[N-])[C@@H](C(=O)NCC(=O)O)N |
Canonical SMILES |
C(CC(=O)C=[N+]=[N-])C(C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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